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Compound of Interest

Compound Name:
2-(2-Chloro-5-

iodophenoxy)ethanamine

Cat. No.: B12072713

Get Quote

Executive Summary
2-(2-Chloro-5-iodophenoxy)ethanamine is a specialized halogenated phenoxyethylamine

utilized primarily as a chemical probe in serotonergic and trace amine research. Structurally

characterized by a 2-chloro, 5-iodo substitution pattern on the phenyl ring and an ethylamine

side chain linked via an ether oxygen, this compound functions as a ligand for G-protein

coupled receptors (GPCRs), specifically targeting the 5-HT2 receptor subfamily and potentially

Trace Amine Associated Receptors (TAARs).

Its mechanism of action involves modulation of the Gq-signaling pathway, leading to

intracellular calcium mobilization. The specific halogenation pattern (2-Cl, 5-I) enhances

lipophilicity and receptor affinity compared to non-halogenated analogs, making it a valuable

tool for Structure-Activity Relationship (SAR) studies and as a scaffold for synthesizing more

complex bioactive molecules.

Chemical Identity & Physicochemical Properties
Understanding the structural basis of the compound is prerequisite to analyzing its mechanism.
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Property Detail

IUPAC Name 2-(2-Chloro-5-iodophenoxy)ethan-1-amine

Chemical Structure
Phenoxyethylamine scaffold with Cl at C2 and I

at C5

Molecular Formula C₈H₉ClINO

Molecular Weight ~297.52 g/mol

Key Substituents
2-Chloro: Steric constraint; 5-Iodo: Hydrophobic

interaction/Halogen bonding

LogP (Predicted) ~2.8 - 3.2 (High lipophilicity due to Iodine)

Related Analogs
2-(4-Bromo-2-chloro-5-iodophenoxy)ethanamine

(CAS 2990898-13-8)

Mechanism of Action (MOA)
Primary Pharmacological Target
The core mechanism of 2-(2-Chloro-5-iodophenoxy)ethanamine is defined by its interaction

with Class A GPCRs. Based on the phenoxyethylamine pharmacophore—an oxygen-bridged

analog of the neurotransmitter serotonin (5-HT) and phenethylamine—the compound exhibits

affinity for:

5-HT2 Receptors (5-HT2A, 5-HT2C):

Binding Mode: The protonated amine group forms a salt bridge with a conserved aspartate

residue (Asp3.32) in the receptor's transmembrane domain. The halogenated phenyl ring

occupies the hydrophobic binding pocket (residues in TM3, TM5, TM6).

Role of Halogens: The 5-Iodo substituent is critical. Iodine is a large, polarizable halogen

capable of forming halogen bonds with carbonyl oxygens or aromatic residues in the

receptor pocket, significantly increasing affinity and potency compared to unsubstituted

analogs. The 2-Chloro group provides steric bulk that influences the conformation of the

ethylamine side chain, favoring the active receptor state.
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Trace Amine Associated Receptor 1 (TAAR1) (Secondary Target):

Halogenated phenethylamines and phenoxyethylamines are known to activate TAAR1, a

Gs-coupled receptor that modulates monoaminergic transmission.

Signaling Pathway (Gq-Coupled)
Upon binding to the 5-HT2 receptor, the compound stabilizes the active conformation of the

receptor, triggering the following cascade:

G-Protein Activation: The receptor couples to the heterotrimeric Gq/11 protein.

Effector Activation: The Gαq subunit activates Phospholipase C-β (PLCβ).

Second Messenger Generation: PLCβ hydrolyzes Phosphatidylinositol 4,5-bisphosphate

(PIP2) into Inositol 1,4,5-trisphosphate (IP3) and Diacylglycerol (DAG).

Calcium Release: IP3 binds to IP3 receptors on the Endoplasmic Reticulum (ER), causing a

rapid release of intracellular Ca²⁺.

Downstream Effects: Elevated Ca²⁺ and DAG activate Protein Kinase C (PKC), leading to

phosphorylation of downstream targets (e.g., ERK/MAPK pathway) and physiological

responses.

Visualization of Signaling Pathway
The following diagram illustrates the signal transduction pathway activated by 2-(2-Chloro-5-
iodophenoxy)ethanamine.
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Caption: Gq-mediated signaling cascade triggered by ligand binding to 5-HT2 receptors.
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Experimental Protocols for Validation
To validate the mechanism of action, the following "self-validating" experimental workflows are

recommended.

In Vitro Binding Assay (Radioligand Displacement)
Objective: Determine the affinity (

) of the compound for 5-HT2 receptors. Protocol:

Preparation: Transfect HEK293 cells with human 5-HT2A or 5-HT2C receptor cDNA. Prepare

membrane fractions.

Radioligand: Use [³H]-Ketanserin (5-HT2A antagonist) or [³H]-Mesulergine (5-HT2C ligand).

Incubation: Incubate membrane preparations with the radioligand (at

concentration) and varying concentrations of 2-(2-Chloro-5-iodophenoxy)ethanamine (

to

M).

Termination: Filter through GF/B glass fiber filters to separate bound from free ligand.

Analysis: Measure radioactivity via liquid scintillation counting. Plot displacement curves to

calculate

and derive

using the Cheng-Prusoff equation.

Functional Calcium Flux Assay
Objective: Confirm agonism and quantify potency (

). Protocol:

Cell Loading: Load receptor-expressing cells (e.g., CHO-5HT2C) with a calcium-sensitive

dye (e.g., Fluo-4 AM).
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Baseline: Measure baseline fluorescence (488 nm excitation / 520 nm emission).

Stimulation: Add 2-(2-Chloro-5-iodophenoxy)ethanamine.

Measurement: Monitor real-time increase in fluorescence intensity indicating Ca²⁺ release.

Validation: Pre-treat controls with a selective antagonist (e.g., SB-242084) to block the effect,

confirming receptor specificity.

Experimental Workflow Diagram

Cell Culture
(HEK293/CHO)

Dye Loading
(Fluo-4 AM)

Compound Addition
(Log dilutions)

Fluorescence Detection
(Real-time Ca2+)

Data Analysis
(Sigmoidal Dose-Response)

Click to download full resolution via product page

Caption: Functional Calcium Flux Assay workflow for validating receptor agonism.

Therapeutic & Research Implications
Structure-Activity Relationship (SAR): This compound serves as a critical data point in SAR

studies, demonstrating how mixed halogenation (Cl/I) affects receptor subtype selectivity

(e.g., 5-HT2A vs. 5-HT2C). The iodine atom also allows for potential radiolabeling with

I, creating high-specific-activity radioligands for mapping receptor distribution.

Metabolic Stability: The 2-chloro substitution protects the phenyl ring from rapid metabolic

oxidation at the ortho position, potentially enhancing the compound's half-life in in vivo

models compared to unsubstituted phenoxyethylamines.

Precursor Utility: It is frequently used as a building block for more complex pharmaceutical

agents, including SCD (Stearoyl-CoA Desaturase) inhibitors and novel antipsychotics.

References
Nichols, D. E. (2012). Structure-activity relationships of serotonin 5-HT2A agonists. Wiley

Interdisciplinary Reviews: Membrane Transport and Signaling. Link

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.benchchem.com/product/b12072713/docs?utm_src=pdf-body#technical-guide-mechanism-of-action-of-2-2-chloro-5-iodophenoxy-ethanamine
https://www.benchchem.com/product/b12072713/docs?utm_src=pdf-body-img#technical-guide-mechanism-of-action-of-2-2-chloro-5-iodophenoxy-ethanamine
https://www.google.com/url?sa=E&q=https%3A%2F%2Fwires.onlinelibrary.wiley.com%2Fdoi%2Fabs%2F10.1002%2Fwmts.42
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12072713?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


BLD Pharm. (2024).[1][2][3] Product Certificate: 2-(4-Bromo-2-chloro-5-iodophenoxy)ethan-

1-amine hydrochloride.[4][2][3][5] BLD Pharm Catalog. Link

Canal, C. E., & Morgan, D. (2012). Head-twitch response in rodents induced by the

hallucinogen 2,5-dimethoxy-4-iodoamphetamine: a comprehensive history, a re-evaluation of

mechanisms, and future considerations. Psychopharmacology. Link

Glennon, R. A. (1999).[1] Arylalkylamine drugs of abuse: structure-activity relationships. Drug

and Alcohol Dependence. Link

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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